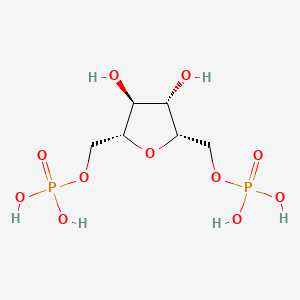
2,5-Anhydro-D-glucitol-1,6-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Anhydro-D-glucitol-1,6-diphosphate is an organic molecule with the molecular formula C₆H₁₄O₁₁P₂. It is a derivative of glucose and contains two phosphate groups attached to the 1st and 6th carbon atoms. This compound is of significant interest in biochemical research due to its role in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate typically involves the phosphorylation of 2,5-anhydroglucitol. This process can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphoric acid in the presence of a suitable base like pyridine. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the biphosphate ester .
Industrial Production Methods: Industrial production of this compound may involve enzymatic phosphorylation using specific kinases that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to 2,5-anhydroglucitol. This method offers high specificity and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Anhydro-D-glucitol-1,6-diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the biphosphate ester into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Metabolic Regulation
2,5-Anhydro-D-glucitol-1,6-diphosphate serves as a limited stimulator of yeast pyruvate kinase, suggesting its role in regulating glycolysis. This enzymatic activity is crucial for energy production in cells and can influence metabolic pathways significantly .
Cell Signaling
Research indicates that this compound acts as a signaling molecule involved in the regulation of glycolysis and phosphofructokinase activity. It has been shown to interact with key metabolic enzymes, potentially influencing cellular energy balance and signaling pathways related to metabolism .
Anti-infection Properties
The compound has been studied for its potential anti-infection capabilities. Its ability to modulate metabolic pathways may provide a novel approach in developing treatments against various pathogens by targeting their energy metabolism .
Cancer Research
In cancer studies, alterations in phosphofructokinase activity have been linked to tumor growth. The use of this compound as an inhibitor of phosphofructokinase has shown promise in inhibiting cancer cell proliferation in vitro .
Case Study 1: Metabolic Enzyme Inhibition
A study explored the effects of this compound on phosphofructokinase activity in various cell lines. Results demonstrated that the compound effectively inhibited enzyme activity, leading to reduced glycolytic flux and subsequent effects on cell viability.
Case Study 2: Cancer Cell Proliferation
In vitro experiments were conducted using cancer cell lines treated with varying concentrations of this compound. The findings indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology for targeting metabolic pathways critical for tumor survival .
Mecanismo De Acción
2,5-Anhydro-D-glucitol-1,6-diphosphate exerts its effects by acting as a substrate for specific enzymes involved in metabolic pathways. It is hydrolyzed by fructose-1,6-bisphosphatase to produce fructose-6-phosphate, which then enters glycolysis or gluconeogenesis. The molecular targets include enzymes like kinases and phosphatases that regulate the phosphorylation state of the compound .
Comparación Con Compuestos Similares
Fructose-1,6-Bisphosphate: Similar in structure but differs in the position of the anhydro bridge.
Glucose-6-Phosphate: Lacks the anhydro bridge and has only one phosphate group.
Mannose-6-Phosphate: Similar in function but differs in the sugar moiety.
Uniqueness: 2,5-Anhydro-D-glucitol-1,6-diphosphate is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity compared to other phosphorylated sugars. This uniqueness makes it a valuable tool in studying specific enzymatic reactions and metabolic pathways .
Propiedades
Número CAS |
4429-47-4 |
|---|---|
Fórmula molecular |
C6H14O11P2 |
Peso molecular |
324.12 g/mol |
Nombre IUPAC |
[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
WSMBXSQDFPTODV-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Sinónimos |
2,5-anhydro-D-glucitol 1,6-Bis(dihydrogen phosphate); 2,5-Anhydroglucitol 1,6-Bisphosphate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















